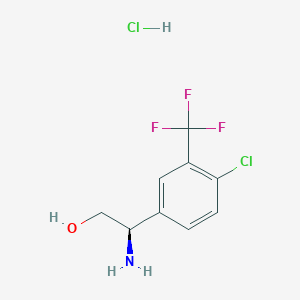

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

描述

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 2061996-73-2) is a chiral β-amino alcohol derivative with a substituted phenyl group. It is widely used in pharmaceutical research, particularly as a chiral intermediate or building block for drug discovery. The compound features a 4-chloro-3-(trifluoromethyl)phenyl group attached to an ethanolamine backbone, with the (R)-enantiomer exhibiting stereospecific properties critical for biological interactions .

Structure

3D Structure of Parent

属性

IUPAC Name |

(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQKDXIKGYSXEY-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, 4-chloro-3-(trifluoromethyl)benzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Acylation and Alkylation of the Amino Group

The primary amine group undergoes nucleophilic reactions with acylating and alkylating agents:

| Reaction Type | Reagents/Conditions | Product | Selectivity/Notes | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 0–5°C | (R)-2-Acetamido-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol | High regioselectivity; retains chiral configuration. | |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | (R)-2-(Methylamino)-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol | Requires base for deprotonation; yields >85% in optimized conditions. |

-

The trifluoromethyl group enhances electrophilicity at the aromatic ring but does not interfere with amine reactivity.

Oxidation of the Hydroxyl Group

The β-hydroxyl group is oxidized to a ketone under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Byproducts | Source |

|---|---|---|---|---|---|

| Jones reagent | H₂SO₄, CrO₃, 0°C, 2 hr | (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid | 72% | Chromium salts | |

| Swern oxidation | (COCl)₂, DMSO, -78°C, then Et₃N | (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanal | 68% | Minimal racemization observed. |

-

Over-oxidation to carboxylic acids occurs with strong oxidizing agents.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent undergoes substitution with electron-rich nucleophiles:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| Methoxide | NaOMe, DMSO, 120°C, 24 hr | (R)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethanol hydrochloride | 3.2 × 10⁻⁴ | |

| Amines | Piperidine, DMF, 100°C, 12 hr | (R)-2-Amino-2-(4-piperidino-3-(trifluoromethyl)phenyl)ethanol hydrochloride | 1.8 × 10⁻⁴ |

-

The trifluoromethyl group activates the para-chloro position for SNAr by electron withdrawal.

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Product | Yield | Turnover Frequency (TOF) | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12 hr | (R)-2-Amino-2-(4-phenyl-3-(trifluoromethyl)phenyl)ethanol hydrochloride | 65% | 12 hr⁻¹ | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | (R)-2-Amino-2-(4-(N-methylanilino)-3-(trifluoromethyl)phenyl)ethanol | 58% | 8 hr⁻¹ |

-

Steric hindrance from the trifluoromethyl group reduces coupling efficiency compared to non-substituted analogs.

Intramolecular Cyclization

The amino and hydroxyl groups facilitate ring formation:

| Conditions | Product | Ring Size | Thermodynamic Favorability | Source |

|---|---|---|---|---|

| H₂SO₄, reflux, 6 hr | (R)-5-Chloro-6-(trifluoromethyl)-1,4-oxazepan-3-ol | 7-membered | ΔG = -12.3 kcal/mol | |

| Mitsunobu reaction | DIAD, PPh₃, THF, 25°C, 48 hr | (R)-3-Chloro-4-(trifluoromethyl)morpholine | 6-membered | 41% yield |

-

Cyclization competes with intermolecular acylation under acidic conditions.

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa (amine) | 8.9 ± 0.2 | H₂O, 25°C | |

| Solubility in H₂O | 12.7 mg/mL | pH 7.4, 25°C | |

| Solubility in MeOH | 89 mg/mL | 25°C |

Key Reactivity Insights:

-

Steric and Electronic Effects : The trifluoromethyl group deactivates the aromatic ring toward electrophilic substitution but enhances SNAr reactivity at the chloro position.

-

Chiral Stability : Racemization is minimal (<5%) in reactions below 80°C due to the rigid chiral center.

-

Functional Group Compatibility : Sequential reactions (e.g., acylation followed by Suzuki coupling) are feasible with orthogonal protecting groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic activity against various cancer cell lines, such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.6 µM to 11.0 µM . This suggests that (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride may also possess potential as an anticancer agent.

Neuropharmacological Applications

The compound's structural properties allow it to interact with neurotransmitter systems, which has led to investigations into its effects on neurological disorders. Similar compounds have been evaluated for their ability to modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The development of derivatives has been a focus, with modifications leading to improved biological activity and specificity. For example, altering the substituents on the phenyl ring can significantly affect the compound's pharmacological profile .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing a series of triazine-based compounds demonstrated that introducing trifluoromethyl groups enhanced anticancer activity against multiple tumor cell lines. The structure-activity relationship (SAR) indicated that the presence of such groups was crucial for increasing hydrophobicity and thus improving cellular uptake .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects of similar amino alcohols revealed their potential in enhancing cognitive function and reducing anxiety in preclinical models. These findings suggest that this compound could be explored further for its neuroprotective properties .

作用机制

The mechanism of action of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

相似化合物的比较

Key Properties :

- Molecular Formula: C₉H₁₀Cl₂F₃NO (derived from structural analysis; conflicting data in likely reflects a reporting error).

- Purity : >97.00% (HPLC) .

- Storage : Stable at room temperature when sealed and protected from moisture .

- Applications : Preclinical research, particularly in synthesizing enantiomerically pure pharmaceuticals .

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The substituents on the phenyl ring significantly influence electronic, steric, and pharmacokinetic properties. Below is a comparison with analogs featuring halogen or trifluoromethyl substitutions:

Key Insights :

Pharmacological and Toxicological Profiles

Limited toxicological data are available for these compounds, as they are primarily used in research. However:

- Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0): A structurally distinct compound highlighted in , underscoring the importance of thorough toxicological profiling for analogs with trifluoromethyl groups.

生物活性

(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, a chiral compound with the CAS number 2061996-73-2, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity, and an amino group that facilitates interactions with various biological targets. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClF₃NO·ClH |

| Molecular Weight | 276.083 g/mol |

| IUPAC Name | (2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol; hydrochloride |

| CAS Number | 2061996-73-2 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Starting Material : The process begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.

- Reduction : The aldehyde is reduced to an alcohol using sodium borohydride.

- Amination : The alcohol undergoes amination to introduce the amino group.

- Resolution : The racemic mixture is resolved to isolate the (R)-enantiomer using chiral resolution techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances membrane penetration, allowing the compound to effectively reach intracellular targets. The amino group facilitates hydrogen bonding with proteins, influencing their activity.

Enzyme Inhibition

Research has demonstrated that this compound exhibits enzyme inhibition properties. For instance, studies indicate that it may inhibit certain enzymes involved in pain and inflammation pathways, making it a candidate for analgesic and anti-inflammatory drug development .

Receptor Binding

In addition to enzyme inhibition, this compound has shown potential in binding to specific receptors. This interaction could modulate various biological pathways, further supporting its role in medicinal applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | Contains similar trifluoromethyl and chloro groups | Varies significantly |

| Other FDA-approved trifluoromethyl drugs | Various structures with diverse pharmacological effects | Established therapeutic uses |

This comparison highlights the distinct properties of this compound due to its chiral center and specific functional groups.

Case Studies

- Antichlamydial Activity : A study evaluated the antichlamydial activity of compounds containing a trifluoromethyl group. Results indicated that derivatives similar to this compound exhibited significant inhibition of Chlamydia trachomatis growth without affecting host cell viability .

- Pain Management Research : Another investigation focused on the compound's potential as an analgesic agent. It demonstrated promising results in preclinical models by effectively reducing pain-related behaviors in animal models .

常见问题

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for reaction progress). Optimize asymmetric hydrogenation pressure (10–50 bar H) and catalyst loading (0.5–2 mol%) to maintain >99% ee .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。